![molecular formula C8H5Cl2N3S2 B14592860 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- CAS No. 61335-28-2](/img/structure/B14592860.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative . The reaction conditions often include refluxing the reactants in a suitable solvent, such as chloroform or acetic acid, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to key enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound affects multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and DNA synthesis.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a similar thiadiazole structure.
Sulfaethidole: Another sulfonamide with comparable biological activities.
1,3,4-Thiadiazole-2-amine: A compound with potential anticancer properties.
The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
61335-28-2 |
|---|---|
Formule moléculaire |
C8H5Cl2N3S2 |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
5-(2,5-dichloroanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5Cl2N3S2/c9-4-1-2-5(10)6(3-4)11-7-12-13-8(14)15-7/h1-3H,(H,11,12)(H,13,14) |
Clé InChI |
UCVMALYOASCVHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC2=NNC(=S)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
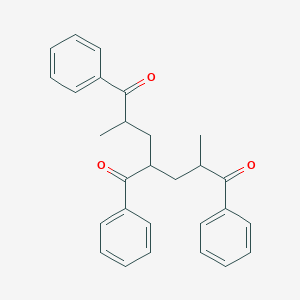
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
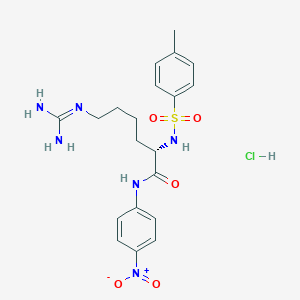
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
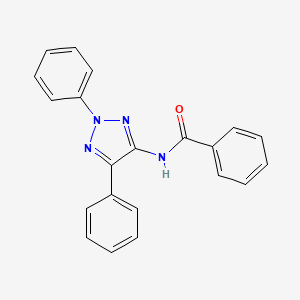
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
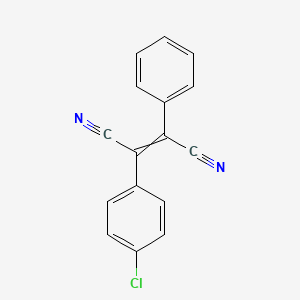
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
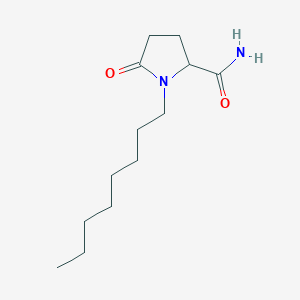
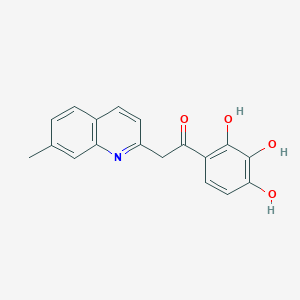
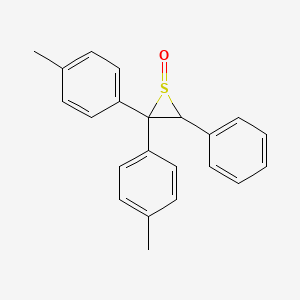
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
